Ethyl 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
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Overview
Description
Ethyl 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a chemical compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes a hydroxy group at the 7th position and an ethyl ester group at the 3rd position of the tetrahydroisoquinoline ring. Tetrahydroisoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate typically involves multicomponent reactions. One common method includes the cyclization of N-acyl derivatives of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) . Another approach involves the use of ethyl cyanoacetate in a cascade reaction with 2-alkenyl aniline and aldehydes .
Industrial Production Methods: Industrial production of this compound may involve large-scale multicomponent reactions, optimizing reaction conditions to maximize yield and purity. The use of environmentally friendly methods and catalysts is also a focus to ensure sustainable production .
Chemical Reactions Analysis
Types of Reactions: Ethyl 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The ester group can be reduced to alcohols.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Conditions may involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products: The major products formed from these reactions include various substituted tetrahydroisoquinolines, which can be further utilized in the synthesis of complex molecules .
Scientific Research Applications
Ethyl 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) immune checkpoint pathway, thereby modulating immune responses . The hydroxy and ester groups play crucial roles in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar core structure but lacking the hydroxy and ester groups.
6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline: Contains additional hydroxy groups, which may enhance its biological activity.
N-Benzyl-1,2,3,4-tetrahydroisoquinoline: Known for its antineuroinflammatory properties.
Uniqueness: Ethyl 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxy and ester groups allows for diverse chemical modifications and enhances its potential as a versatile building block in synthetic chemistry .
Biological Activity
Ethyl 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a compound within the tetrahydroisoquinoline family, recognized for its diverse biological activities. This article delves into its biological activity, highlighting research findings, potential applications, and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound features a tetrahydroisoquinoline core structure characterized by:
- Hydroxyl group at the 7-position
- Ethyl ester at the 3-carboxylate position
This unique configuration contributes to its potential therapeutic properties.
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₅NO₃ |
Molecular Weight | 235.26 g/mol |
CAS Number | 206201-87-8 |
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. A notable study explored its effects on Ehrlich Ascites Carcinoma (EAC) cells in mice. The findings included:
- 100% decrease in tumor cell viability in treated mice compared to controls.
- Enhanced antioxidant capacity and apoptotic activity.
- No adverse effects on liver and kidney functions as confirmed through histopathological examinations .
Interaction Profiles
The compound interacts with various biological targets, influencing multiple pathways:
- Apoptosis Induction : Promotes programmed cell death in cancer cells.
- Antioxidant Activity : Protects against oxidative stress, potentially mitigating cancer progression.
Comparative Analysis with Similar Compounds
This compound can be compared to other tetrahydroisoquinoline derivatives regarding their structural features and biological activities:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
6-Hydroxy-1,2,3,4-tetrahydroisoquinoline | Hydroxyl group at position 6 | Different position of hydroxyl group |
1-Methyl-1,2,3,4-tetrahydroisoquinoline | Methyl substitution at nitrogen | Variation in nitrogen substitution |
7-Methoxy-1,2,3,4-tetrahydroisoquinoline | Methoxy group instead of hydroxyl | Alters electronic properties and solubility |
1-Benzyl-1,2,3,4-tetrahydroisoquinoline | Benzyl substitution at nitrogen | Enhances lipophilicity and potential activity |
The specific hydroxyl and carboxylate functionalities of this compound may confer distinct biological activities compared to its analogs.
Molecular Docking Studies
Molecular docking studies reveal that this compound binds effectively to key receptors involved in cancer progression. The binding interactions suggest potential pathways for therapeutic intervention:
- Receptor Binding : Interactions with breast cancer mutant receptors indicate a mechanism for inhibiting tumor growth.
Antioxidant Mechanisms
The compound's antioxidant properties are critical in reducing oxidative stress in cells:
- Total Antioxidant Capacity : Evaluated in liver and kidney tissues during studies showed significant protective effects against oxidative damage.
Case Studies
Several studies have documented the efficacy of this compound in various experimental models:
Properties
IUPAC Name |
ethyl 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-2-16-12(15)11-6-8-3-4-10(14)5-9(8)7-13-11/h3-5,11,13-14H,2,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKVDNEJRIFFXAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2=C(CN1)C=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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